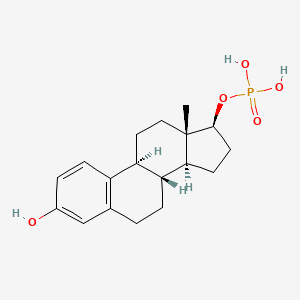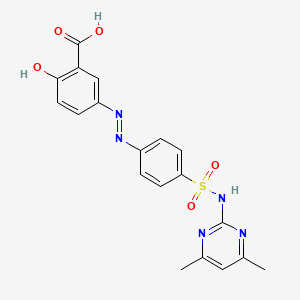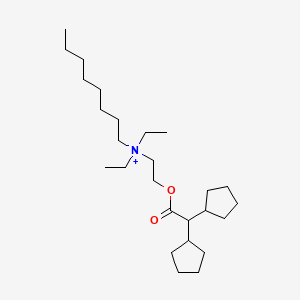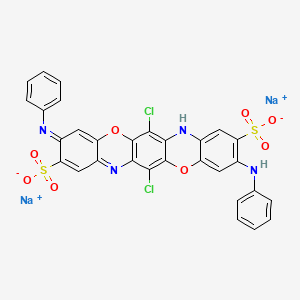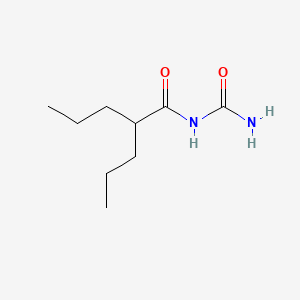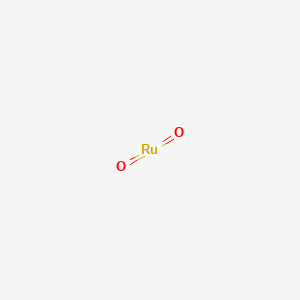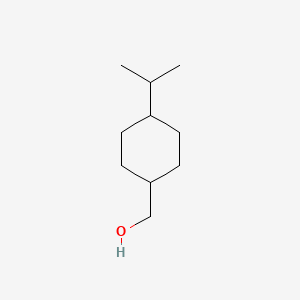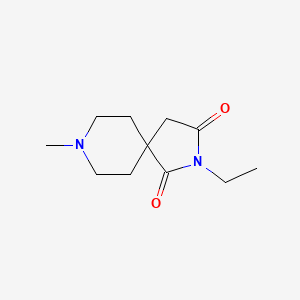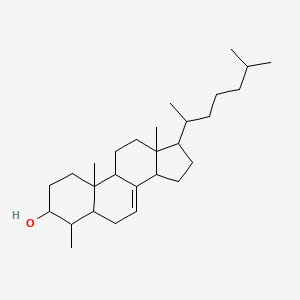
2-Hydroxy-5-methoxybenzaldehyde
Übersicht
Beschreibung
2-Hydroxy-5-methoxybenzaldehyde , also known as 5-Methoxysalicylaldehyde , is an organic compound with the molecular formula C8H8O3 . It is a derivative of salicylaldehyde, where the hydroxyl group at position 2 is replaced by a methoxy group. The compound exhibits acaricidal activity against Tyrophagus putrescentiae .
Wissenschaftliche Forschungsanwendungen
Pharmacology
2-Hydroxy-5-methoxybenzaldehyde has shown potential in pharmacological research due to its acaricidal activity against the mite Tyrophagus putrescentiae . This suggests its use in developing treatments or preventive measures against mite infestations, which can be significant in both human and veterinary medicine.
Organic Synthesis
In the realm of organic chemistry, this compound is utilized as a precursor in the synthesis of radiolabeling compounds like desmethyl-PBR06 . Such compounds are crucial for imaging techniques like PET scans, which are instrumental in medical diagnostics and research.
Material Science
The applications in material science include the study of electroantennogram responses of insects to various plant compounds . Understanding these responses can lead to the development of better pest control methods and contribute to the creation of new materials with specific olfactory properties.
Analytical Chemistry
2-Hydroxy-5-methoxybenzaldehyde plays a role in analytical chemistry where it’s used to study the electroantennogram response of vine weevils . This can help in the development of new analytical methods for detecting volatile compounds in various samples.
Agriculture
In agricultural science, the compound’s acaricidal properties are of interest for protecting crops from mite damage . Additionally, its presence in plants and its role in flavoring and fragrance suggest applications in enhancing agricultural products and processes.
Environmental Science
Environmental scientists are interested in this compound for its role in plant interactions and its potential effects on ecosystems . Its impact on insect behavior and plant health can have broader implications for ecological balance and conservation efforts.
Food Industry
While 2-Hydroxy-5-methoxybenzaldehyde itself may not be directly used in the food industry, its structural similarity to vanillin, an isomer of the compound, suggests that it could potentially be used as a flavoring agent or in the synthesis of food additives .
Cosmetic Industry
The compound’s fragrance properties make it a candidate for use in the cosmetic industry. Its potential for creating pleasant scents could be explored for perfumes, lotions, and other personal care products .
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxy-5-methoxybenzaldehyde is the bacterium Mycobacterium avium subsp. paratuberculosis (Map) . This bacterium is known to infect food animals and humans, and can be present in milk, cheese, and meat .
Mode of Action
2-Hydroxy-5-methoxybenzaldehyde interacts with its target by causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This compound also alters the molecular packing characteristics of phospholipid molecules of model membranes, causing fluidization .
Biochemical Pathways
The compound’s interaction with Map affects the integrity of the bacterial cell membrane . The disruption of the bacterial cell membrane might be associated with the destruction of the pathogenic bacteria .
Pharmacokinetics
Its physical properties such as its boiling point (250 °c) and melting point (4 °c) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Map . This is achieved through the disruption of the bacterial cell membrane, leading to leakage of phosphate ions .
Eigenschaften
IUPAC Name |
2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSPPYCNDYIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217478 | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxybenzaldehyde | |
CAS RN |
672-13-9 | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Hydroxy-5-methoxybenzaldehyde exhibits its antimicrobial action primarily by disrupting bacterial cell membranes. [, ] Studies using model membranes show that it integrates into phospholipid monolayers, forming aggregates and increasing membrane fluidity. [, ] This disruption can lead to leakage of essential ions like phosphate and affect the intracellular adenosine triphosphate (ATP) concentration, ultimately causing bacterial cell death. []
ANone:
- Spectroscopic Data: Characterization often involves techniques like IR, UV, 1H-NMR, and 13C-NMR. [, , , ] For example, the presence of characteristic peaks in the 1H NMR spectrum can confirm the presence of aldehyde, hydroxyl, and methoxy groups. [, ]
A: While specific data on material compatibility is limited in the provided research, 2-hydroxy-5-methoxybenzaldehyde's stability in various solvents and its ability to form complexes with metals like copper(II) have been explored. [, , ] Its performance and applications under specific conditions would require further investigation.
A: Research suggests that copper(II) complexes derived from 2-hydroxy-5-methoxybenzaldehyde oxime exhibit catalytic activity in the oxidation of certain olefins. [] The precise reaction mechanisms, selectivity, and potential applications require further investigation.
A: Yes, theoretical studies using time-dependent density functional theory (TDDFT) have been conducted to investigate the excited-state dynamics of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB), a derivative of 2-hydroxy-5-methoxybenzaldehyde. [] These simulations provide insights into the excited-state intramolecular proton transfer (ESIPT) process and potential fluorescence quenching pathways. []
A: Research suggests that the presence of both the hydroxyl and methoxy groups in the benzaldehyde structure contributes to its acaricidal activity. [] Additionally, the position of these substituents on the benzene ring influences the compound's overall antibacterial activity. []
ANone: The provided research primarily focuses on the fundamental chemical properties and antimicrobial activities of 2-hydroxy-5-methoxybenzaldehyde. It lacks detailed investigations into complex biological interactions, pharmacological properties, safety profiles, or environmental impacts.
ANone: The provided research doesn't offer a historical overview. It primarily reflects recent investigations into the compound's properties and potential applications.
A: The research highlights potential applications in diverse fields, including food preservation due to its acaricidal and antifungal properties, [, ] and potential applications in material science as a building block for metal-organic frameworks. [] Further interdisciplinary research could unveil additional applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

